![molecular formula C17H12ClN3O3 B350310 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide CAS No. 585523-02-0](/img/structure/B350310.png)
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide is a complex organic compound that features a combination of chloro, furan, and nicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Amination: The furan-2-carbonyl chloride is then reacted with 3-amino-phenyl-nicotinamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide involves its interaction with specific molecular targets. The furan and nicotinamide moieties can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group may also play a role in binding to active sites or altering the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-pyridine: Contains a pyridine ring instead of nicotinamide.
Uniqueness
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide is unique due to the presence of the nicotinamide moiety, which can interact with biological systems in ways that benzamide or pyridine derivatives cannot. This makes it a valuable compound for specific applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
2-chloro-N-[3-(furan-2-carbonylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-13(6-2-8-19-15)16(22)20-11-4-1-5-12(10-11)21-17(23)14-7-3-9-24-14/h1-10H,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHKWHPDILWIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B350227.png)
![2-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B350232.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-ethoxy-benzenesulfonyl)-piperazine](/img/structure/B350233.png)
![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B350235.png)
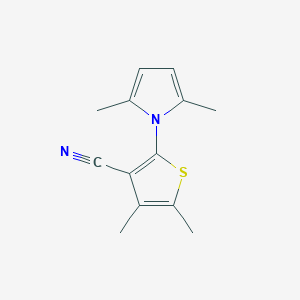
![3,4,5-trimethoxy-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B350271.png)
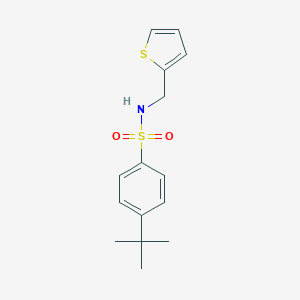
![1,7-dibenzyl-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B350306.png)
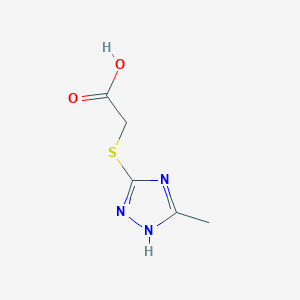
![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
![6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350320.png)
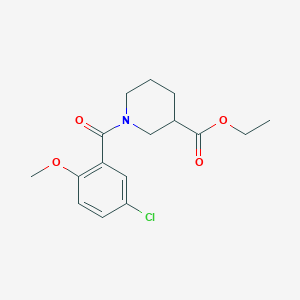
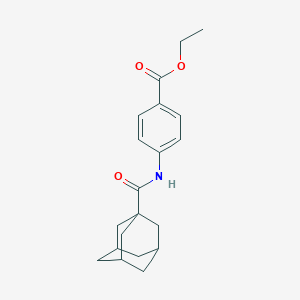
![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)
